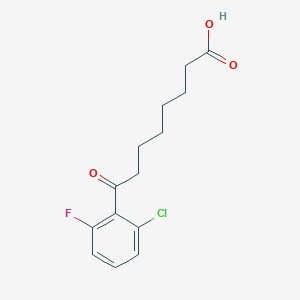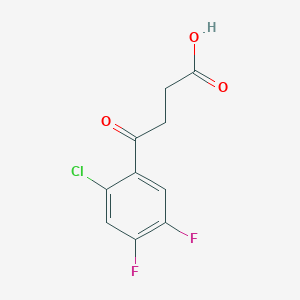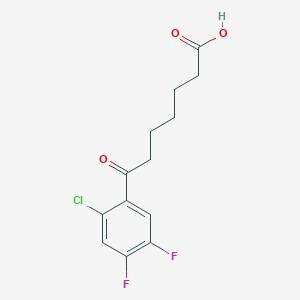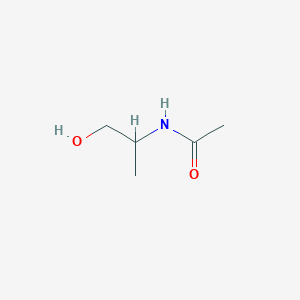
N-(1-hydroxypropan-2-yl)acetamide
説明
“N-(1-hydroxypropan-2-yl)acetamide” is a chemical compound with the molecular formula C5H11NO2 . It has a molecular weight of 117.15 . The compound is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H11NO2/c1-4(3-7)6-5(2)8/h4,7H,3H2,1-2H3,(H,6,8)/t4-/m1/s1 . This indicates that the compound has a chiral center at the 2nd carbon of the propyl group .Physical And Chemical Properties Analysis
“this compound” is a powder with a melting point of 62-63°C . The compound is stored at a temperature of 4°C .科学的研究の応用
Muscarinic Agonist Activity
N-(1-hydroxypropan-2-yl)acetamide derivatives have been investigated for their muscarinic agonist activity. Specifically, compounds like N-methyl-N-[1-(3',7',10'-trimethylsilatran-1-yl)methyl]acetamide have shown partial muscarinic agonist properties, mimicking the effect of acetylcholine by binding to cholinoreceptors in ileal smooth muscle (Pukhalskaya et al., 2010).
Intermediate for Antimalarial Drugs
N-(2-Hydroxyphenyl)acetamide, a related compound, is noted as an intermediate in the natural synthesis of antimalarial drugs. Research has focused on chemoselective monoacetylation processes for this compound, which is critical in the production of antimalarial medication (Magadum & Yadav, 2018).
Inhibitor of Aminopeptidase N
Derivatives of this compound, such as N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, have been identified as potent inhibitors of aminopeptidase N. This inhibition activity suggests potential applications in cancer treatment, as aminopeptidase N plays a role in tumor growth and metastasis (Lee et al., 2005).
Anti-Arthritic and Anti-Inflammatory Properties
N-(2-hydroxy phenyl) acetamide, another related compound, has demonstrated anti-arthritic and anti-inflammatory properties in studies involving adjuvant-induced arthritis in rats. This compound effectively reduced pro-inflammatory cytokines and oxidative stress markers, indicating its potential as a treatment for arthritis (Jawed et al., 2010).
Synthesis and Analgesic Activity
Acetamide derivatives have been synthesized for their potential analgesic activities. Studies have shown that these compounds, including this compound derivatives, can significantly decrease pain responses in various animal models, suggesting their use as pain relievers (Kaplancıklı et al., 2012).
β3-Adrenergic Receptor Agonists
N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moieties, related to this compound, have been studied for their agonistic activity against β3-adrenergic receptors. These compounds show promise in treating obesity and type 2 diabetes due to their selective activation of β3-adrenergic receptors (Maruyama et al., 2012).
Safety and Hazards
作用機序
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s possible that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The compound’s effects would depend on its specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(1-hydroxypropan-2-yl)acetamide. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets .
特性
IUPAC Name |
N-(1-hydroxypropan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(3-7)6-5(2)8/h4,7H,3H2,1-2H3,(H,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVBTAFBWUVUHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



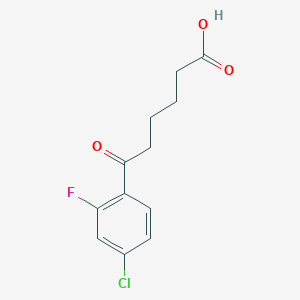
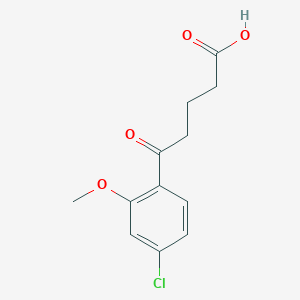



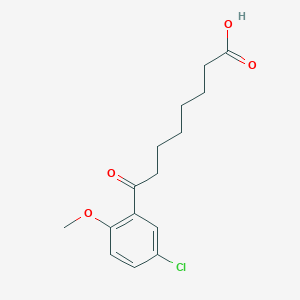
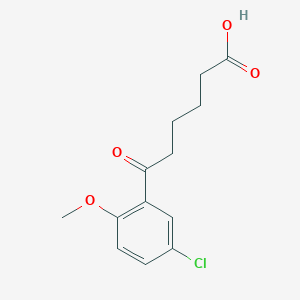
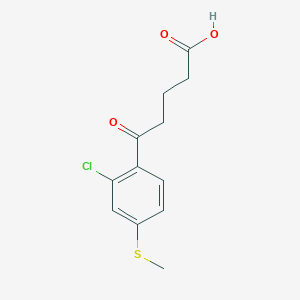
![6-[2-Chloro-4-(methylthio)phenyl]-6-oxohexanoic acid](/img/structure/B3023939.png)
![8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid](/img/structure/B3023941.png)
